molecular formula C18H23NO2S B11489534 1-(Adamantane-1-sulfonyl)-2,3-dihydro-1H-indole

1-(Adamantane-1-sulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B11489534
M. Wt: 317.4 g/mol
InChI Key: VTDQNWJYWHKECO-UHFFFAOYSA-N
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Description

1-(Adamantane-1-sulfonyl)-2,3-dihydro-1H-indole is a compound that combines the structural features of adamantane and indole. Adamantane is known for its rigid, diamond-like structure, while indole is a bicyclic compound with a benzene ring fused to a pyrrole ring. The sulfonyl group attached to the adamantane moiety adds to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantane-1-sulfonyl)-2,3-dihydro-1H-indole typically involves the reaction of adamantane-1-sulfonyl chloride with 2,3-dihydro-1H-indole. The reaction is usually carried out in the presence of a base such as pyridine in a solvent like tetrahydrofuran (THF). The reaction conditions often involve maintaining the temperature between 5°C and 23°C for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantane-1-sulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(Adamantane-1-sulfonyl)-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-sulfonyl)-2,3-dihydro-1H-indole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the indole ring can participate in π-π stacking interactions with aromatic amino acids.

Comparison with Similar Compounds

    Adamantane-1-sulfonyl chloride: Shares the adamantane and sulfonyl features but lacks the indole moiety.

    2,3-Dihydro-1H-indole: Contains the indole structure but lacks the adamantane and sulfonyl groups.

Uniqueness: 1-(Adamantane-1-sulfonyl)-2,3-dihydro-1H-indole is unique due to the combination of the rigid adamantane structure, the reactive sulfonyl group, and the versatile indole ring. This combination imparts unique chemical properties and potential biological activities that are not observed in the individual components .

Properties

Molecular Formula

C18H23NO2S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(1-adamantylsulfonyl)-2,3-dihydroindole

InChI

InChI=1S/C18H23NO2S/c20-22(21,19-6-5-16-3-1-2-4-17(16)19)18-10-13-7-14(11-18)9-15(8-13)12-18/h1-4,13-15H,5-12H2

InChI Key

VTDQNWJYWHKECO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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